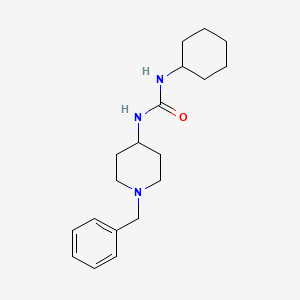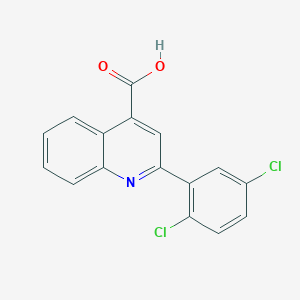
N,N-diallyl-N'-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-N'-(3-chlorophenyl)urea, also known as DA-6, is a synthetic plant growth regulator that has been widely used in agriculture. It was first synthesized in 1986 by Chinese scientists and has since been used in various crops, including rice, wheat, cotton, and vegetables. The compound has been shown to have a range of physiological and biochemical effects on plants, making it a promising tool for improving crop yields and quality.
作用机制
The exact mechanism of action of N,N-diallyl-N'-(3-chlorophenyl)urea is not fully understood. However, it is believed to act as a plant growth regulator by affecting various physiological and biochemical processes in plants. Some studies have suggested that this compound may stimulate the production of plant hormones, such as auxins and cytokinins, while others have proposed that it may enhance the activity of enzymes involved in plant metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect plants from oxidative stress. The compound has also been shown to increase the accumulation of osmolytes, such as proline and soluble sugars, which can help plants cope with drought and other environmental stresses.
实验室实验的优点和局限性
One of the main advantages of using N,N-diallyl-N'-(3-chlorophenyl)urea in lab experiments is its low toxicity and high efficacy. The compound is relatively safe to handle and has been shown to have a range of beneficial effects on plant growth and development. However, one limitation of using this compound is that its effects on different crops and under different environmental conditions may vary, making it important to carefully optimize its use for each specific application.
未来方向
There are several future directions for research on N,N-diallyl-N'-(3-chlorophenyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Another area of research is the elucidation of its mechanism of action, which could lead to the discovery of new plant growth regulators with even greater efficacy. Additionally, more studies are needed to explore the potential of this compound for improving crop yields and quality in different crops and under different environmental conditions.
合成方法
The synthesis of N,N-diallyl-N'-(3-chlorophenyl)urea involves the reaction of 3-chlorophenyl isocyanate with diallylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N,N-diallyl-N'-(3-chlorophenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to increase seedling growth, enhance root development, and improve stress tolerance in various crops. The compound has also been found to increase chlorophyll content, photosynthesis rate, and nutrient uptake in plants.
属性
IUPAC Name |
3-(3-chlorophenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBVQPZOCEOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)

![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)

![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5684989.png)
![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
